7-Methyl-2-phenylindolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26557-56-2 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-7-8-16-11-14(10-15(16)9-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
KMFFBEXLEZPYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 7 Methyl 2 Phenylindolizine and Its Derivatives
Established Synthetic Routes to Indolizine (B1195054) Frameworks Relevant to 7-Methyl-2-phenylindolizine
The construction of the indolizine core can be broadly categorized into several key strategies, including condensation reactions, cycloadditions, and intramolecular cyclizations. These established methods provide versatile pathways to a wide array of substituted indolizines, including those bearing methyl and phenyl groups at the 7- and 2-positions, respectively.
Condensation Reactions in Indolizine Synthesis
Condensation reactions represent one of the earliest and most straightforward approaches to the indolizine nucleus. The Chichibabin reaction, a classic example, involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization. For the synthesis of a this compound framework, this would typically involve the reaction of a 4-methylpyridine (B42270) derivative with a phenacyl halide. The initial step is the formation of a pyridinium (B92312) salt, which is then deprotonated to form a pyridinium ylide. This ylide subsequently undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring system. While historically significant, these reactions can sometimes be limited by harsh conditions and moderate yields.
1,3-Dipolar Cycloaddition Reactions
Among the most powerful and widely employed methods for indolizine synthesis is the [3+2] cycloaddition reaction between a pyridinium ylide and a dipolarophile. This approach offers a high degree of flexibility and control over the substitution pattern of the final product. The pyridinium ylide, generated in situ from a corresponding pyridinium salt, acts as the three-atom component (1,3-dipole). The dipolarophile is typically an activated alkene or alkyne.
A specific and modern example of this methodology is the one-pot, microwave-assisted synthesis of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. mdpi.comresearchgate.net In a relevant synthesis, 4-methylpyridine is reacted with a 4-substituted phenacyl bromide and methyl phenylpropiolate in the presence of a base like triethylamine (B128534). mdpi.com This reaction proceeds via the formation of a pyridinium ylide from 4-methylpyridine and the phenacyl bromide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne (methyl phenylpropiolate). This versatile method allows for the efficient construction of highly functionalized this compound derivatives in high yields. mdpi.com
A specific derivative, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, was synthesized using this approach. iucr.org The reaction involved mixing methyl 3-phenylpropiolate, 4-methylpyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, and triethylamine in acetonitrile (B52724) under microwave irradiation at 100 °C for 5 minutes, affording the product in 88% yield. iucr.org
Table 1: Synthesis of a this compound Derivative via 1,3-Dipolar Cycloaddition mdpi.comiucr.org
| Starting Materials | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 4-methylpyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, methyl 3-phenylpropiolate | Triethylamine, Acetonitrile, Microwave, 100°C, 5 min | Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 88% |
Intramolecular Cyclization and Cycloisomerization Approaches
Intramolecular cyclization strategies provide another important avenue to the indolizine core. These methods often involve the construction of a suitably functionalized pyridine (B92270) derivative that can undergo a ring-closing reaction. For instance, a 2-substituted pyridine bearing a side chain with a terminal alkyne can undergo cycloisomerization to form the indolizine ring. These reactions are often catalyzed by transition metals such as gold or palladium, which activate the alkyne towards nucleophilic attack by the pyridine nitrogen.
Another approach involves the intramolecular cyclization of N-acyliminium ions, which can be a powerful tool for constructing indolizidine and quinolizidine (B1214090) derivatives. organic-chemistry.org While leading to reduced indolizine systems, these methods highlight the versatility of intramolecular cyclization in building the core structure. Radical cyclization approaches have also been developed to access highly substituted indolines from unsaturated precursors under visible light, demonstrating a metal-free alternative for ring formation. scispace.com
Recent Advancements in Indolizine Synthesis (2016-Present)
The field of indolizine synthesis continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. A significant trend in recent years has been the extensive use of transition metal catalysis to facilitate novel bond formations and reaction cascades.
Metal-Catalyzed Synthetic Strategies
Transition metal catalysis has become indispensable in modern organic synthesis, and the construction of indolizines is no exception. Catalysts based on copper, rhodium, and particularly palladium have been employed to achieve transformations that are difficult or impossible using classical methods. researchgate.netijettjournal.org These catalysts can enable cross-coupling, cycloisomerization, and C-H activation pathways leading to the indolizine skeleton. researchgate.net
Palladium catalysis has proven to be exceptionally versatile for the synthesis and functionalization of indolizines. rsc.orgnih.gov Palladium catalysts can facilitate a variety of transformations, including cross-coupling reactions to introduce substituents onto a pre-formed indolizine ring and cascade reactions that build the heterocyclic core in a single step. rsc.orgnih.gov
One notable recent development is a palladium-catalyzed, multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes. nih.gov This process involves the carbonylative formation of a reactive, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. This method allows for the modular assembly of indolizines from simple and readily available starting materials. nih.gov
Another efficient palladium-catalyzed strategy involves a cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org This reaction proceeds through the formation of an allenyl pyridine intermediate, which then cyclizes to form the 1,3-disubstituted indolizine product. This approach offers a straightforward route to functionalized indolizines with a wide variety of substituents.
Furthermore, direct C-3 arylation and heteroarylation of the indolizine core can be achieved using palladium catalysis. nih.gov This method allows for the late-stage functionalization of the indolizine ring system, providing rapid access to C-3 arylated derivatives, which are attractive targets due to their potential biological activities. The reaction of an indolizine with an aryl bromide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base affords the C-3 arylated product in good to excellent yields. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions in Indolizine Synthesis
| Reaction Type | Key Reactants | Catalyst System | General Product | Reference |
|---|---|---|---|---|
| Carbonylative Multicomponent Synthesis | 2-Bromopyridine, Imine, Alkyne, CO | Pd₂(dba)₃, Xantphos | Polysubstituted Indolizine | nih.gov |
| Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonate, Organoboronic acid | Pd(PPh₃)₄ | 1,3-Disubstituted Indolizine | rsc.org |
| Direct C-3 Arylation | Indolizine, Aryl bromide | PdCl₂(PPh₃)₂ | 3-Arylindolizine | nih.gov |
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a powerful tool in the synthesis of indolizine derivatives. These methods often proceed through multicomponent reactions, offering a high degree of atom economy and molecular diversity. A common approach involves the reaction of a pyridine derivative, an α-halo ketone, and an alkyne or alkene.
One notable copper-catalyzed approach is the three-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in refluxing toluene (B28343), which yields diverse spirotetrahydrocarbazoles. mdpi.com While not a direct synthesis of this compound, the underlying principles of copper-catalyzed multicomponent reactions are applicable. For the synthesis of this compound, a plausible copper-catalyzed three-component reaction would involve 4-methylpyridine, 2-bromoacetophenone, and phenylacetylene (B144264). The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).
The general reaction conditions and yields for copper-catalyzed indolizine synthesis are summarized in the table below.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| CuSO₄ | 2-methylindole, benzaldehyde, 3-phenacylideneoxindole | Toluene | 110 | 51 |
| CuBr | 2-arylindoles, amines | NMP | 80 | up to 99 |
| CuI | o-chlorinated arylhydrazones, KOH, 1,10-phenanthroline | DMF | 120 | 10-70 |
This table presents data from various copper-catalyzed reactions for the synthesis of related heterocyclic compounds, illustrating the general conditions and potential yields. mdpi.comnih.govnih.gov
Metal-Free and Organocatalytic Transformations
In the pursuit of more sustainable and cost-effective synthetic routes, metal-free and organocatalytic transformations for the synthesis of indolizines have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.
A prominent metal-free approach involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile. For the synthesis of this compound, the pyridinium ylide would be generated in situ from the reaction of 4-methylpyridine with a suitable α-halocarbonyl compound, such as 2-bromoacetophenone. This ylide then reacts with a dipolarophile like phenylacetylene to form the indolizine ring system.
Another metal-free strategy is the domino-type reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) to yield pyrimido[1,2-b]indazole analogues. frontiersin.org This highlights the potential for metal-free multicomponent reactions to construct complex heterocyclic systems.
Microwave-Assisted and Green Chemistry Principles in Indolizine Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.
A relevant example is the microwave-assisted, one-pot, three-component synthesis of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. beilstein-journals.org This reaction utilizes 4-methylpyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, and methyl 3-phenylpropiolate in acetonitrile with triethylamine as a base. The reaction mixture is irradiated in a microwave initiator at 100 °C for approximately 5 minutes, affording the product in high yield. nih.gov This method demonstrates the efficiency and potential of microwave irradiation in the synthesis of substituted this compound derivatives.
The principles of green chemistry are further exemplified in one-pot syntheses that minimize waste by reducing the number of purification steps. The use of water as a solvent and the development of catalyst-free conditions under microwave irradiation also contribute to the green synthesis of heterocyclic compounds. nih.govwikipedia.org
Specific Synthetic Approaches to this compound Analogues
One-Pot Multicomponent Reactions for Substituted 7-Methyl-2-phenylindolizines
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds.
The microwave-assisted synthesis of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues is a prime example of a one-pot MCR. nih.gov In this approach, a mixture of a 4-substituted pyridine (e.g., 4-methylpyridine), a 4-substituted phenacyl bromide, and methyl phenylpropiolate are reacted in the presence of triethylamine and acetonitrile under microwave irradiation. This method provides the desired substituted this compound derivatives in good to excellent yields (76-89%). nih.gov
The general scheme for this one-pot synthesis is as follows:
4-Methylpyridine + 2-Bromoacetophenone + Methyl Phenylpropiolate → Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate
This reaction proceeds via the initial formation of a pyridinium salt from 4-methylpyridine and 2-bromoacetophenone, followed by in situ generation of a pyridinium ylide upon treatment with a base. The ylide then undergoes a 1,3-dipolar cycloaddition with methyl phenylpropiolate, and subsequent aromatization leads to the final product.
Synthesis of 2-Phenylindolizine (B189232) Acetamide (B32628) Derivatives as Related Scaffolds
The synthesis of 2-phenylindolizine acetamide derivatives represents an important extension of the indolizine scaffold for potential biological applications. A common synthetic route to these compounds involves the initial construction of a functionalized 2-phenylindolizine core, followed by the introduction of the acetamide group.
One reported synthesis starts with the preparation of a key intermediate, 6-methyl-7-nitro-2-phenylindolizine. researchgate.net This intermediate can then be further functionalized to introduce an acetamide moiety. Another approach describes the synthesis of 2-phenylindolizine acetamide derivatives (8a-8k) by reacting 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with various aromatic amines in the presence of triethylamine in dichloromethane (B109758) (DCM). The yields for these derivatives were reported to be in the range of 15-83%.
The general synthetic scheme is depicted below:
2-Oxo-2-(2-phenylindolizin-3-yl)acetyl chloride + Aromatic Amine → 2-Phenylindolizine Acetamide Derivative
Detailed Reaction Mechanisms in the Formation of this compound Scaffolds
The formation of the this compound scaffold predominantly proceeds through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. This mechanism involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.
Step 1: Formation of the Pyridinium Ylide The reaction is initiated by the quaternization of 4-methylpyridine with an α-haloketone, typically 2-bromoacetophenone. This forms a pyridinium salt. Subsequent treatment with a base, such as triethylamine or potassium carbonate, deprotonates the α-carbon of the ketone moiety, generating a stabilized pyridinium ylide.
Step 2: 1,3-Dipolar Cycloaddition The generated pyridinium ylide, a 1,3-dipole, then reacts with a dipolarophile. In the synthesis of 2-phenylindolizine, phenylacetylene is a common dipolarophile. The ylide adds across the triple bond of the phenylacetylene in a concerted or stepwise fashion to form a five-membered ring intermediate, a dihydropyrrolopyridine derivative.
Step 3: Aromatization The dihydropyrrolopyridine intermediate is typically unstable and readily undergoes aromatization to form the stable indolizine ring system. This final step often involves the elimination of a small molecule, such as water or hydrogen bromide, and may be facilitated by an oxidizing agent present in the reaction mixture or by air oxidation.
A computational study at the DFT level on the 1,3-dipolar cycloaddition of a pyridinium ylide with acetylenic dipolarophiles suggests that the reaction proceeds via an asynchronous concerted pathway. The regioselectivity of the reaction, which determines the substitution pattern on the indolizine ring, is governed by the frontier molecular orbital (FMO) coefficients of the reactants.
Another classical, though less common for this specific substitution pattern, is the Tschitschibabin reaction . This reaction involves the acid-catalyzed cyclization of a quaternary salt of a picoline derivative bearing a methylene (B1212753) group activated by a carbonyl function. While the 1,3-dipolar cycloaddition is the more prevalent and versatile method for synthesizing highly substituted indolizines like this compound.
Chemical Reactivity and Transformation Studies of Indolizine Systems and 7 Methyl 2 Phenylindolizine
Electrophilic Substitution Patterns on the Indolizine (B1195054) Nucleus
Electrophilic substitution is a cornerstone of indolizine chemistry. jbclinpharm.org The inherent electron-rich nature of the five-membered pyrrole-like ring dictates the regiochemical outcome of these reactions. chim.itworktribe.com
Molecular orbital calculations and experimental findings consistently show that electrophilic attack on the indolizine nucleus occurs preferentially at the C-3 position, followed by the C-1 position. usp.brjbclinpharm.org In some cases, substitution can occur at both positions simultaneously. jbclinpharm.org The C-3 position is considered the most reactive site for electrophilic attack. jbclinpharm.orgbohrium.commdpi.com
This pronounced regioselectivity is attributed to two primary factors:
Electronic Density : Resonance contributors for the indolizine system show a higher electron density localized at the C-3 position. chim.it
Intermediate Stability : The reaction intermediate formed by an electrophilic attack at C-3 allows for charge delocalization over a carbon atom, which is energetically more favorable due to better orbital overlap for conjugation compared to the intermediate from a C-1 attack, where conjugation involves the nitrogen atom. usp.brchim.it
Even the simplest electrophilic reaction, protonation, demonstrates this preference. Studies using NMR spectroscopy have shown that indolizines are protonated preferentially at the C-3 position. jbclinpharm.org The relative rates of acid-catalysed detritiation, a measure of electrophilic reactivity, further underscore the high reactivity of these positions. For indolizine itself, the partial rate factors for hydrogen exchange indicate exceptional reactivity at both C-1 and C-3. rsc.org
| Position | Relative Reactivity | Supporting Evidence | Citation |
| C-3 | Highest | MO calculations, Product analysis from various electrophilic reactions (e.g., protonation, acylation, arylation), Resonance theory. | usp.brjbclinpharm.orgchim.itbohrium.commdpi.com |
| C-1 | Second Highest | Observed in reactions where C-3 is blocked or under specific conditions. | usp.brjbclinpharm.org |
| C-5 to C-8 | Low | Generally unreactive towards electrophiles unless activated by specific substituents. | rsc.org |
The regioselectivity of electrophilic substitution on the indolizine core is significantly influenced by the nature and position of existing substituents and the specific reaction conditions employed. jbclinpharm.orgnih.gov
The site of protonation in substituted indolizines, for example, depends on the nature of the substituent at C-3, as well as on substituents at other positions like C-1, C-2, and C-5. jbclinpharm.org For indolizines with substituents at both C-1 and C-3, protonation still occurs preferentially at C-3. jbclinpharm.org This preference is partly attributed to the relief of steric strain as the hybridization of C-3 changes upon protonation. jbclinpharm.org If the C-3 position is already occupied, electrophilic attack, such as in diazo coupling, is directed to the C-1 position. jbclinpharm.org
Kinetic studies on palladium-catalyzed arylations have provided quantitative insights into these substituent effects. Competition experiments revealed that an electron-donating group (like methyl) at the C-2 position slightly accelerates the rate of arylation at C-3, whereas an electron-withdrawing group (like carboethoxy) suppresses the reaction. nih.gov
Table 1: Relative Rates of Pd-Catalyzed Arylation for Substituted Indolizines nih.gov
| Indolizine Derivative | Substituent at C-2 | Relative Rate of Arylation at C-3 |
| Indolizine | -H | 1.00 |
| 2-Methylindolizine | -CH₃ | 0.97 |
| 2-Carboethoxyindolizine | -COOEt | 0.66 |
Cycloaddition Reactions Involving Indolizine Derivatives
Indolizine and its derivatives are versatile partners in cycloaddition reactions, serving as 8π-electron components in [8+2] cycloadditions or engaging in other pathways depending on their substitution pattern. bohrium.commdpi.com
The introduction of a nitro group onto the indolizine skeleton can dramatically alter its reactivity in cycloaddition reactions. A notable example is the reaction of 7-Methyl-6-nitro-2-phenylindolizine (B11861486) with ynamines. acs.orgacs.org Instead of the expected [8+2] cycloaddition to form a cyclazine, the reaction with 1-(diethylamino)-2-methylacetylene yields a 1:1 cycloadduct. acs.orgacs.org
Spectroscopic analysis (NMR) of the product revealed a 1,2-oxazine fragment, which corresponds to a formal [4+2] cycloaddition. acs.orgacs.org In this transformation, the C(5)−C(6)−N−O sequence of the nitroindolizine acts as a diene-like component, reacting with the aminoacetylene dienophile. acs.org
Quantum chemical calculations (ab initio and AM1 methods) on model systems have shed light on this unexpected pathway. acs.orgacs.org The calculations indicate that while the [8+2] cycloadduct (cyclazine) is thermodynamically more stable (lower in energy), the activation barrier for the formation of the [4+2] cycloadduct (1,2-oxazine) is lower, making it the kinetically favored product. acs.orgacs.org
Figure 1: Competing Cycloaddition Pathways for 6-Nitroindolizines
Caption: Reaction of 7-Methyl-6-nitro-2-phenylindolizine (Ia) with an aminoacetylene (IIa) leads to the kinetically controlled [4+2] cycloadduct (IIIa) rather than the thermodynamically favored [8+2] product (IVa). acs.orgacs.orgThe [8+2] cycloaddition is a characteristic reaction of the indolizine system, providing a direct route to the cycl[3.2.2]azine core. mdpi.comresearchgate.net In these reactions, the indolizine acts as the 8π component, reacting with a 2π component (dienophile) such as an alkyne or an alkene. mdpi.com The mechanism of this reaction can be either a concerted, one-step process or a stepwise pathway involving zwitterionic intermediates. mdpi.comacs.org
While 7-Methyl-6-nitro-2-phenylindolizine undergoes [4+2] cycloaddition with ynamines, its reaction with a different type of dienophile, dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeds via the [8+2] pathway. researchgate.net Heating 7-Methyl-6-nitro-2-phenylindolizine with DMAD in toluene (B28343) resulted in two cyclazine products. researchgate.net The first is the expected [8+2] cycloadduct, 1,2-dimethoxycarbonyl-6-methyl-7-nitro-3-phenylcycl[3.2.2]azine. researchgate.net The second product, formed in a higher yield, is 1,2-dimethoxycarbonyl-6-methyl-3-phenylcycl[3.2.2]azine, which results from an unexpected elimination of the nitro group during the reaction. researchgate.net
| Reactant (Indolizine) | Reactant (Dienophile) | Reaction Type | Product(s) | Citation |
| 7-Methyl-6-nitro-2-phenylindolizine | 1-(Diethylamino)-2-methylacetylene | [4+2] Cycloaddition | 1,2-Oxazine derivative | acs.orgacs.org |
| 7-Methyl-6-nitro-2-phenylindolizine | Dimethyl acetylenedicarboxylate (DMAD) | [8+2] Cycloaddition | 7-Nitro-cycl[3.2.2]azine and De-nitro-cycl[3.2.2]azine | researchgate.net |
| General Indolizines | Alkenes/Alkynes | [8+2] Cycloaddition | Cycl[3.2.2]azine derivatives | mdpi.com |
C-H Functionalization Strategies for Indolizines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of indolizine derivatives. bohrium.comresearchgate.net These methods avoid the need for pre-functionalized starting materials and allow for the direct installation of various groups onto the indolizine core. bohrium.com
Given the high intrinsic reactivity of the C-3 position, many C-H functionalization methods are directed to this site. bohrium.comresearchgate.netrsc.org Transition-metal catalysis, particularly with palladium, has been extensively used for C-3 arylation, olefination, and alkynylation. bohrium.comrsc.orgtandfonline.com For instance, palladium-catalyzed reactions of indolizines with aryltrifluoroborate salts or 3-phenylpropiolic acid provide the corresponding C-3 arylated or alkynylated products in high yields. rsc.org While many palladium-catalyzed C-3 functionalizations are effective, mechanistic studies suggest they often proceed via an electrophilic substitution pathway rather than a direct C-H activation mechanism. worktribe.comnih.gov
Beyond palladium, other metals like rhodium and copper have been employed to catalyze various C-H functionalization reactions on indolizines. bohrium.com Furthermore, metal-free approaches have been developed, including Brønsted acid-catalyzed alkylations and electrochemically induced transformations. bohrium.comresearchgate.net
While C-3 is the most common site for functionalization, other positions can also be targeted. Direct lithiation of 2-phenylindolizine (B189232), for example, allows for functionalization at the C-5 position on the pyridine (B92270) ring. worktribe.com More recently, iridium-catalyzed C-H borylation has been introduced as a method to functionalize the indolizine scaffold, opening up further avenues for derivatization through subsequent cross-coupling reactions. usp.brworktribe.com
Carbon-Carbon Bond Formation via C-H Activation
Transition-metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon bonds directly from C-H bonds, offering an atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. In the context of indolizine chemistry, research has demonstrated the feasibility of such transformations, particularly at the electron-rich C-3 position of the pyrrole (B145914) moiety.
While specific studies focusing exclusively on C-C bond formation via C-H activation of 7-Methyl-2-phenylindolizine are not extensively detailed in the surveyed literature, the reactivity of closely related isomers provides significant insight. For instance, studies on 1-methyl-2-phenylindolizine (B15069248) have shown that a palladium-catalyzed C-H/C-Br cross-coupling with 3,6-dibromoxanthene successfully occurs to create a new C-C bond at the C-3 position. This reaction highlights the synthetic utility of activating the C3-H bond of the indolizine core to build complex molecular architectures. Given that the C-3 position is generally the most reactive site for electrophilic substitution on the indolizine ring, it is the logical site for such C-H functionalization. chim.it
Carbon-Heteroatom Bond Formation via C-H Activation
The direct introduction of heteroatoms onto the indolizine core through C-H activation represents a modern and efficient synthetic approach. Research has demonstrated that this compound can undergo selective C-H functionalization to form carbon-heteroatom bonds.
An electrochemical, iodine-mediated method has been developed for the chalcogenocyanation of the indolizine nucleus. This reaction facilitates the formation of a carbon-sulfur bond through the activation of C-H bonds at the C-1 and C-3 positions. When this compound is subjected to electrolysis with ammonium (B1175870) thiocyanate (B1210189) and iodine, a regioselective C-H thiocyanation occurs. The reaction can be controlled to produce either the mono- or di-substituted product. Specifically, the C1-H bond is activated to yield 7-methyl-2-phenyl-1-thiocyanatoindolizine. Further reaction can lead to the formation of the 1,3-dithiocyanato derivative, demonstrating the reactivity of both the C-1 and C-3 positions towards this transformation.
Table 1: C-H Activation for Carbon-Heteroatom Bond Formation
| Reactant | Reagents | Product(s) | Position of Functionalization | Yield |
|---|---|---|---|---|
| This compound | NH₄SCN, I₂ | 7-Methyl-2-phenyl-1-thiocyanatoindolizine | C-1 | 93% |
Data sourced from a study on electrochemical C-H chalcogenocyanation.
Other Significant Chemical Transformations (e.g., Acylation, Oxidation, Reduction)
Beyond C-H activation, the this compound scaffold undergoes a variety of other chemical transformations, including acylation and cycloaddition reactions. These reactions further illustrate the chemical properties and synthetic potential of this heterocyclic system.
Acylation
Acylation is a fundamental transformation for indolizine systems, typically occurring at the highly nucleophilic C-3 position. chim.it In the case of this compound derivatives, this reaction has been employed to synthesize a range of functionalized molecules. A one-pot, microwave-assisted multicomponent reaction involving 4-methylpyridine (B42270), a substituted phenacyl bromide, and methyl phenylpropiolate yields various methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylates. mdpi.com This transformation proceeds under the influence of triethylamine (B128534) in acetonitrile (B52724), affording the C-3 acylated products in high yields. mdpi.com The reaction tolerates a variety of substituents on the benzoyl ring, including fluoro, chloro, and bromo groups. mdpi.com
Table 2: C-3 Acylation of this compound Derivatives
| Acylating Agent Precursor (Substituted Phenacyl Bromide) | Product | Yield |
|---|---|---|
| 2-Bromo-1-phenylethan-1-one | Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | 87% |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 85% |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 89% |
| 2-Bromo-1-(4-bromophenyl)ethan-1-one | Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 85% |
Data is derived from the synthesis of a series of substituted benzoyl indolizine carboxylates. mdpi.com
Oxidation and Reduction
Specific examples of the oxidation or reduction of the pre-formed this compound aromatic system are not extensively documented in the surveyed scientific literature. While the synthesis of indolizines often involves a final oxidation (dehydrogenation) step to aromatize a dihydroindolizine intermediate, transformations of the stable aromatic core are less common. mdpi.com General methodologies for indolizine oxidation, such as photooxygenation, have been studied, but specific applications to this compound are not detailed. acs.org Similarly, specific conditions and products for the reduction of this compound have not been reported in the available literature.
Cycloaddition Reactions
The indolizine ring can participate in cycloaddition reactions, although its behavior can be complex. In a notable example, a derivative, 7-Methyl-6-nitro-2-phenylindolizine, undergoes a [4+2] cycloaddition reaction with 1-(diethylamino)-2-methylacetylene. acs.orgacs.org In this transformation, the nitro-activated pyridine ring acts as the diene component. The reaction proceeds via addition of the acetylene (B1199291) across the C(5)–C(6)–N–O sequence of the nitroindolizine, leading to the formation of a 1,2-oxazine-fused ring system rather than the product of an [8+2] cycloaddition. acs.orgacs.org This reactivity highlights how the introduction of a strong electron-withdrawing group like a nitro group can fundamentally alter the typical reaction pathways of the indolizine core, shifting the reactivity from the pyrrole ring to the pyridine ring. acs.org
Spectroscopic and Structural Elucidation of 7 Methyl 2 Phenylindolizine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 7-methyl-2-phenylindolizine and its analogues, characteristic chemical shifts are observed for the protons of the indolizine (B1195054) core, the phenyl substituent, and the methyl group.
In a series of methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylate analogues, the methyl group at the 7-position of the indolizine nucleus typically appears as a singlet in the range of δ 2.53–2.55 ppm. nih.gov For instance, in methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate, this singlet is observed at 2.53 ppm. nih.gov The protons of the indolizine ring and the phenyl group resonate in the aromatic region, generally between δ 6.5 and 9.6 ppm. nih.gov Specifically, the proton at the 5-position often appears as a doublet around δ 9.5-9.6 ppm due to coupling with the adjacent proton. nih.gov
For methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, the ¹H NMR spectrum in CDCl₃ shows the methyl singlet at δ 2.53 ppm, while the indolizine and phenyl protons appear as multiplets between δ 6.66 and 9.54 ppm. mdpi.com The presence of different substituents on the phenyl ring or the indolizine core can lead to slight variations in these chemical shifts, providing valuable information about the electronic environment within the molecule. nih.gov
Table 1: ¹H NMR Data for Selected this compound Analogues
| Compound | Solvent | Methyl Proton (δ ppm) | Aromatic Protons (δ ppm) | Reference |
| Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 2.53 (s, 3H) | 9.56 (d, J=7.2 Hz, 1H), 8.25 (s, 1H), 7.36-7.34 (d, J=7.6 Hz, 2H), 7.16-7.09 (m, 3H), 7.03-7.00 (m, 5H), 6.92-6.90 (m, 1H) | nih.gov |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 2.55 (s, 3H) | 9.53 (d, J=7.2 Hz, 1H), 8.25 (s, 1H), 7.37-7.34 (m, 2H), 7.10-7.02 (m, 5H), 6.92-6.91 (d, J=7.2Hz, 1H), 6.70-6.66 (t, J=8.4Hz, 2H) | nih.gov |
| Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 2.54 (s, 3H) | 9.58 (d, J=7.2 Hz, 1H), 8.26 (s, 1H), 7.26-7.24 (d, J=8.0 Hz, 2H), 7.10-7.02 (m, 5H), 6.98-6.92 (m, 3H) | nih.gov |
| Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 2.53 (s, 3H) | 9.59 (d, J=7.2 Hz, 1H), 8.25 (s, 1H), 7.18-7.16 (m, 2H), 7.13-7.02 (m, 7H), 6.94-6.92 (d, J=7.2 Hz, 1H) | nih.gov |
13C NMR Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
For methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylate analogues, the methyl carbon at the 7-position resonates in the range of δ 21.64–21.66 ppm. nih.gov The carbonyl carbons of the ester and benzoyl groups appear further downfield, typically between δ 164 and 188 ppm. nih.gov The carbons of the indolizine and phenyl rings show a series of signals in the aromatic region, generally from δ 103 to 141 ppm. nih.gov
Table 2: ¹³C NMR Data for Selected this compound Analogues
| Compound | Solvent | Methyl Carbon (δ ppm) | Carbonyl Carbons (δ ppm) | Aromatic Carbons (δ ppm) | Reference |
| Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 21.64 | 164.95, 188.13 | 103.42, 117.39, 118.44, 122.08, 126.75, 127.08, 127.35, 127.65, 129.10, 130.82, 131.15, 131.44, 133.94, 138.87, 139.49, 139.68, 140.77 | nih.gov |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 21.64 | 164.88, 186.54 | 103.48, 114.31, 114.53, 117.48, 118.49, 121.87, 126.89, 127.25, 127.61, 131.16, 131.34, 131.52, 133.86, 135.69, 135.72, 139.03, 139.76, 140.71, 162.83, 165.33 | nih.gov |
| Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 21.65 | 164.83, 186.63 | 103.65, 117.59, 118.51, 121.83, 126.93, 127.20, 127.57, 127.71, 130.36, 131.13, 133.80, 136.78, 137.94, 139.24, 139.84, 141.02 | nih.gov |
| Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | CDCl₃ | 21.66 | 164.82, 186.72 | 103.70, 117.62, 118.50, 121.80, 125.33, 126.95, 127.17, 127.74, 130.46, 130.53, 131.12, 133.78, 138.39, 139.28, 139.85, 141.10 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. In the context of this compound and its analogues, IR spectra provide clear evidence for the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, and any additional functional groups introduced through substitution.
For instance, in a series of methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylates, the IR spectra consistently show stretching absorption bands for the carbonyl (C=O) group in the range of 1685–1718 cm⁻¹. nih.gov Specifically, methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate exhibits carbonyl stretching at 1708.81 cm⁻¹ and 1591.16 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are typically observed around 3000–3100 cm⁻¹.
The presence of specific substituents introduces additional characteristic peaks. For example, a cyano (CN) group gives a sharp absorption peak in the range of 2223–2227 cm⁻¹. nih.gov Halogen substituents also influence the fingerprint region of the spectrum, with C-F, C-Cl, and C-Br stretching vibrations appearing at their respective characteristic frequencies. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Selected this compound Analogues (in cm⁻¹)
| Compound | C=O Stretching | Aromatic C-H Stretching | Other Key Bands | Reference |
| Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | 1708.81, 1591.16 | 2945.10 | 1444.58, 1413.72, 1217.00 | nih.gov |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 1685.67, 1602.74 | 2972.10 | 1217.00 (C-F) | nih.gov |
| Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 1708.81, 1593.09 | 2945.10 | 707.83 (C-Cl) | nih.gov |
| Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 1689.53, 1614.31 | 2975.96 | 636.47 (C-Br) | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For this compound analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is commonly employed. The mass spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight. nih.gov
For example, the LC-MS spectrum of methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate shows the [M+H]⁺ peak at an m/z of 370. nih.gov Similarly, for the 4-fluoro, 4-chloro, and 4-bromo substituted analogues, the [M+H]⁺ peaks are observed at m/z 388, 404, and 448, respectively. nih.gov In the case of halogenated compounds, the isotopic pattern of chlorine and bromine can be a clear indicator of their presence. The fragmentation pattern, which involves the loss of specific groups like a methyl or benzoyl group, can further corroborate the proposed structure.
Table 4: Mass Spectrometry Data for Selected this compound Analogues
| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |
| Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | ESI, Positive | 370 | nih.gov |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | ESI, Positive | 388 | nih.govmdpi.com |
| Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | ESI, Positive | 404 | nih.gov |
| Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | ESI, Positive | 448 | nih.gov |
| Methyl 3-(4-bromobenzoyl)-7-cyano-2-phenylindolizine-1-carboxylate | ESI, Positive | 459.2 | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of several indolizine derivatives has been determined, revealing the planar or near-planar nature of the indolizine ring system. researchgate.netstuba.sknih.gov For instance, the crystal structure of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was determined to be monoclinic with the space group P2₁/n. researchgate.net
X-ray diffraction studies on derivatives of this compound reveal important details about their solid-state conformation and intermolecular interactions. The indolizine core itself is a 10π-electron aromatic system, which generally favors a planar geometry. stuba.sk However, the presence of bulky substituents can cause deviations from planarity.
Table 5: Crystallographic Data for a this compound Derivative
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | Monoclinic | P2₁/n | C—H···O, C—H···F, C—H···π | researchgate.net |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Detailed crystallographic studies on analogues of this compound offer valuable insights into the intermolecular forces at play. These studies reveal how different substituents on the indolizine core influence the crystal packing through a variety of weak interactions.
A key analogue, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate , has been the subject of a thorough structural investigation. nih.govnih.govsemanticscholar.orgresearchgate.netiucr.org The analysis of its crystal structure highlights the significant role of several types of intermolecular interactions. The red spots on the Hirshfeld surface of this compound indicate the presence of C—H⋯O, C—H⋯F, and C—H⋯π supramolecular interactions. nih.govresearchgate.net The fingerprint plots quantify the contribution of each interaction, showing that H⋯H contacts are the most significant, followed by C⋯H/H⋯C and O⋯H/H⋯O contacts. nih.gov The relatively high percentage of C⋯H/H⋯C contacts underscores the importance of C—H⋯π interactions in the consolidation of the crystal packing. nih.gov
Another studied analogue is diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate . nih.govmdpi.com In this molecule, weak C–H···O hydrogen bonding plays a crucial role in the crystal packing. nih.govmdpi.com The fingerprint plot analysis indicates that after the predominant H···H contacts, the C–H···O interactions are the most significant. nih.govmdpi.com This is followed by C···H/H···C and H···Br/Br···H contacts, demonstrating the influence of the bromo and methoxy (B1213986) substituents on the intermolecular forces. nih.govmdpi.com
Further comparative data is available for another indolizine derivative, which also shows a high contribution from H···H contacts, followed by H···O contacts. nih.gov This consistent observation across different analogues points to the general importance of van der Waals forces and hydrogen bonding in the crystal packing of indolizine derivatives. nih.gov
The detailed breakdown of the percentage contributions of the most significant intermolecular contacts for these analogues is presented in the table below. This data provides a clear, quantitative comparison of how different functional groups attached to the 2-phenylindolizine (B189232) scaffold modulate the intermolecular interaction landscape.
| Intermolecular Contact | Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate (%) nih.gov | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (%) nih.govmdpi.com | A Chloro-substituted Indolizine Analogue (%) nih.gov |
| H···H | 47.1 | 35.8 | 40.0 |
| O···H/H···O | 13.1 | 23.2 | 21.7 |
| C···H/H···C | 21.4 | 18.4 | 14.8 |
| H···F/F···H | 9.0 | - | - |
| H···Br/Br···H | - | 12.2 | - |
| H···Cl/Cl···H | - | - | 13.1 |
| C···C | 1.9 | 2.1 | 3.5 |
| N···H/H···N | 1.7 | 1.7 | 0.7 |
| C···O/O···C | - | 2.5 | 3.2 |
| N···C/C···N | - | - | 1.3 |
| O···Cl/Cl···O | - | - | 1.1 |
| O···N/N···O | - | - | 0.4 |
| Cl···C/C···Cl | - | - | 0.1 |
The data clearly illustrates that while H···H contacts consistently form the largest contribution to the Hirshfeld surface, the presence and nature of substituents significantly influence the prevalence of other specific interactions such as those involving halogens (F, Br, Cl) and oxygen. nih.govnih.govmdpi.comnih.gov
Theoretical and Computational Investigations on 7 Methyl 2 Phenylindolizine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like 7-methyl-2-phenylindolizine. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Ab initio and semi-empirical methods have been employed to understand the reaction mechanisms involving indolizine (B1195054) derivatives. Ab initio methods, which are based on first principles without experimental data, offer high accuracy but are computationally intensive. libretexts.org Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. libretexts.orgnih.gov
For instance, a study on the cycloaddition reaction between 7-methyl-6-nitro-2-phenylindolizine (B11861486) and an aminoacetylene utilized ab initio and AM1 (a semi-empirical method) to investigate the reaction mechanism. acs.orgacs.org The calculations revealed that while the formation of a cycl[3.2.2]azine was thermodynamically favored (lower in energy), the formation of a 1,2-oxazine cycloadduct had a smaller activation barrier, making it the kinetically preferred product. acs.org This demonstrates how these computational methods can provide crucial mechanistic insights that explain experimental outcomes.
These methods are particularly useful for:
Determining transition state geometries and energies.
Calculating reaction pathways and activation barriers. acs.org
Understanding the electronic factors that govern chemical reactivity.
Density Functional Theory (DFT) Applications in Reactivity Descriptors
Density Functional Theory (DFT) has become a popular method for studying the electronic properties and reactivity of organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT-based reactivity descriptors are valuable in predicting how a molecule will behave in a chemical reaction.
Key DFT-based reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.
Local reactivity descriptors (Fukui functions): These indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Studies on related indolizine derivatives have utilized DFT to calculate these descriptors, providing a theoretical basis for their observed biological activities. mdpi.comniperraebareli.edu.inniperraebareli.edu.in This information is crucial for designing new molecules with enhanced reactivity or specific biological functions.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are indispensable computational techniques for investigating the interactions between small molecules, like this compound derivatives, and biological macromolecules, such as proteins and enzymes. These methods predict the binding orientation and affinity of a ligand to its target, providing insights into its potential biological activity.
Ligand-Protein Interaction Analysis (e.g., COX-2 enzyme)
The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. nih.govresearchgate.netnih.gov Molecular docking studies have been extensively used to understand how indolizine derivatives, including those structurally related to this compound, bind to the active site of the COX-2 enzyme. nih.govresearchgate.netnih.govmdpi.comnih.gov
In these studies, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were docked into the COX-2 active site (PDB ID: 4COX). researchgate.net The results revealed that these compounds adopt a stable conformation within the binding pocket, stabilized by various interactions:
Hydrophobic interactions: The indolizine ring and its substituents often interact with hydrophobic residues in the active site, such as Leu352, Tyr385, Trp387, Phe518, and Met522. researchgate.net
Hydrogen bonding: Specific functional groups on the indolizine derivatives can form hydrogen bonds with amino acid residues like Ala527, which is crucial for anchoring the ligand in the active site. researchgate.net
These docking studies help to rationalize the observed inhibitory activities of these compounds against the COX-2 enzyme and provide a structural basis for designing more potent and selective inhibitors. For example, a study on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates identified a compound with an IC₅₀ value of 6.71 μM, comparable to the known NSAID indomethacin (B1671933). nih.govresearchgate.netnih.gov
| Compound | COX-2 IC₅₀ (µM) | Key Interacting Residues (Predicted) |
| Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate | - | - |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | - | - |
| Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | - | - |
| Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | - | - |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 nih.gov | - |
| Indomethacin (Reference) | 6.84 nih.gov | - |
| Celecoxib (Reference) | - | - |
In Silico Target Identification for Specific Bioactivities (e.g., Anti-tubercular Activity)
In silico methods are also pivotal in identifying potential molecular targets for compounds with specific biological activities. For instance, in the context of anti-tubercular drug discovery, computational studies have been conducted on substituted 7-methylindolizines. nih.govresearchgate.net
A study investigating the anti-mycobacterial activity of diversely substituted indolizines performed in silico molecular target identification. nih.govresearchgate.net The research identified several potent compounds against Mycobacterium tuberculosis (MTB) H37Rv and multi-drug-resistant (MDR) strains. nih.gov To understand their mechanism of action, molecular docking studies were carried out against potential MTB target enzymes. The study revealed favorable interactions with:
CYP121
Malate synthase
DNA GyrB ATPase
These findings suggest that the anti-tubercular effect of these indolizine derivatives may be mediated through the inhibition of one or more of these essential mycobacterial enzymes. This in silico target identification provides a strong foundation for further experimental validation and lead optimization in the development of new anti-tubercular agents. One indolizine compound, in particular, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov
Prediction of Molecular Properties and Structural Features
Computational tools are widely used to predict various molecular properties and structural features of chemical compounds, which aids in drug design and development. For derivatives of this compound, these predictions provide valuable information about their drug-likeness and potential behavior in vivo.
Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity (T) are often predicted using in silico models. Studies on a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates predicted good drug-like properties for the synthesized compounds. nih.govresearchgate.netnih.gov
Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net For methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, this analysis highlighted the importance of C—H⋯O, C—H⋯F, and C—H⋯π interactions in the formation of its crystal structure. nih.govresearchgate.net
| Predicted Property | Significance | Findings for this compound Derivatives |
| cLogP | Lipophilicity, affects absorption and distribution | A value of 4.6463 was reported for a potent COX-2 inhibiting derivative. nih.gov |
| Molecular Weight | Influences diffusion and transport | - |
| Hydrogen Bond Donors/Acceptors | Affects solubility and binding | - |
| Polar Surface Area (PSA) | Predicts cell permeability | - |
| ADMET Properties | Drug-likeness and safety profile | Predicted to have good drug-like properties. nih.govresearchgate.netnih.gov |
The structural analysis of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate revealed a monoclinic crystal system. nih.gov The molecule's conformation is stabilized by intramolecular C—H⋯O interactions. nih.govresearchgate.net The dihedral angle between the phenyl ring and the fluorobenzoyl ring is relatively small at 19.04 (10)°, indicating they are nearly parallel. nih.gov
Research Applications and Bioactivity Investigations of 7 Methyl 2 Phenylindolizine Derivatives Pre Clinical, in Vitro Focus
In Vitro Enzyme Inhibition Studies
The structural framework of 7-Methyl-2-phenylindolizine has proven to be a valuable template for designing potent enzyme inhibitors. Researchers have successfully modified this core to target specific enzymes involved in inflammatory processes and cellular signaling.
The cyclooxygenase-2 (COX-2) enzyme is a key target for the development of anti-inflammatory drugs, as selective inhibitors can offer reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net In this context, various series of 2-phenylindolizine (B189232) derivatives, including those with substitutions at the 7-position, have been synthesized and evaluated for their COX-2 inhibitory potential. nih.govnih.gov
One study focused on a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. nih.govresearchgate.net All tested compounds in this series demonstrated COX-2 inhibitory effects, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 6.71 to 41.59 µM. nih.gov Notably, compound 4e from this series, which features cyano groups on both the indolizine (B1195054) and benzoyl moieties, emerged as the most potent inhibitor with an IC₅₀ of 6.71 µM, an activity level comparable to the established NSAID, indomethacin (B1671933). nih.govresearchgate.net
Another investigation into ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates also yielded promising results. ijper.org A compound from this series, 2a , which has a nitrile group on the phenyl ring attached via a carbonyl group to the indolizine core, showed significant COX-2 inhibition with an IC₅₀ of 6.56 µM. ijper.org Similarly, compound 2c exhibited moderate activity with an IC₅₀ of 6.94 µM. ijper.org Further research on 7-methoxy indolizine analogues identified diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) as a promising inhibitor with an IC₅₀ of 5.84 µM, which was more potent than the indomethacin standard used in the study (IC₅₀ = 6.84 µM). mdpi.comresearchgate.net
These studies collectively highlight that strategic modifications to the this compound backbone can produce potent and selective COX-2 inhibitors, validating this scaffold as a promising starting point for new anti-inflammatory agents. researchgate.net
Table 1: In Vitro COX-2 Inhibition by this compound Analogues
| Compound Series | Most Active Analogue | Modifications | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) | Source |
|---|---|---|---|---|---|
| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates | Compound 4e | Cyano groups on indolizine and benzoyl moieties | 6.71 | Indomethacin (Not specified in source text) | nih.govresearchgate.net |
| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | Compound 2a | Nitrile group on phenyl ring | 6.56 | Indomethacin (6.8 µM), Celecoxib (0.05 µM) | ijper.org |
| Diethyl 7-methoxy-3-(substituted benzoyl)indolizine-1,2-dicarboxylates | Compound 5a | 4-cyanobenzoyl group, 7-methoxy group | 5.84 | Indomethacin (6.84 µM) | mdpi.comresearchgate.net |
Beyond COX-2, the indolizine scaffold has been explored for its ability to inhibit other classes of enzymes. Research has shown that certain 3-substituted indolizine-1-carbonitrile (B3051405) derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs). globalresearchonline.net PTPs are emerging as a significant area of investigation in medicinal chemistry, and PTP1b, in particular, is a major therapeutic target. globalresearchonline.net
In a separate line of inquiry, indolizine derivatives have been synthesized and evaluated as inhibitors of secretory phospholipase A2 (sPLA2). acs.org This enzyme is implicated in various pathological conditions, and its potent inhibitors are considered to have significant therapeutic potential. acs.org Studies on 1-(carbamoylmethyl)indolizine and 1-oxamoylindolizine derivatives revealed very potent inhibitory activity against sPLA2. acs.org
Antimicrobial Activity Research (In Vitro)
The broad-spectrum biological activity of indolizine derivatives extends to antimicrobial effects, with various analogues demonstrating efficacy against bacteria, fungi, and mycobacteria in laboratory settings. globalresearchonline.netnih.govnih.gov
A number of studies have confirmed the antibacterial potential of the indolizine nucleus. globalresearchonline.net In one investigation, a library of 2-phenylindolizine acetamide (B32628) derivatives was synthesized and screened for antibacterial activity. nih.govresearchgate.net Compounds 7c , 7f , and 7g from this series showed remarkable efficacy against several relevant bacterial pathogens, including Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.netbenthamdirect.com Another study reported that synthesized indolizine derivatives inhibited the growth of E. coli, P. aeruginosa, S. aureus, and Enterococcus faecalis. globalresearchonline.net Research on indolizine-1-carbonitrile derivatives also identified compounds with antibacterial activity, with compound 5g being the most effective in its series, showing MIC values ranging from 16 to 256 µg/mL against tested bacteria. nih.gov
The antifungal properties of indolizine derivatives have also been documented. globalresearchonline.net Indolizin-1-yl(phenyl)methanone derivatives have been screened for their activity against four fungal strains: Aspergillus niger, Candida albicans, Candida tropicalis, and Cryptococcus neoformans. globalresearchonline.net Due to their structural similarity to azole antifungals, indolizine derivatives are considered good candidates for development as new antifungal agents. nih.gov A study on indolizine-1-carbonitrile derivatives found that compound 5b possessed the most potent antifungal activity, with MIC values between 8 and 32 µg/mL against a panel of fifteen standard fungal strains. nih.gov
A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov Several novel series of diversely substituted indolizines have been designed and tested in vitro against both the drug-susceptible H37Rv strain and multi-drug-resistant (MDR) strains of MTB. nih.govnih.govresearchgate.net
In these studies, many of the synthesized compounds displayed significant inhibitory activity. nih.govnih.gov It was observed that the presence of two methyl groups at the second and seventh positions of the indolizine core, combined with electron-withdrawing groups on the benzoyl ring at the third position, was important for anti-TB activity. nih.gov Specifically, indolizines 2d , 2e , and 4 were found to be active against clinical isolates of MTB that were resistant to both rifampicin (B610482) and isoniazid. nih.govnih.govresearchgate.net Indolizine 4 was identified as a particularly promising anti-mycobacterial agent, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.govresearchgate.net
Further research into other substituted indolizine series also demonstrated potent activity. One study found that compound 5h , which has phenyl and 4-fluorobenzoyl groups on the indolizine core, was the most active against both susceptible and MDR strains, with MIC values of 5 µg/mL and 16 µg/mL, respectively. qu.edu.qa
Table 2: In Vitro Anti-tubercular Activity of 7-Methylindolizine Analogues
| Compound | Key Structural Features | MIC vs. H37Rv (µg/mL) | MIC vs. MDR-TB (µg/mL) | Source |
|---|---|---|---|---|
| Indolizine 4 | Substituted indolizine-1-carboxylate | 4 | 32 | nih.govresearchgate.net |
| Indolizine 2d | 7-methylindolizine derivative | Active (value not specified) | Active (value not specified) | nih.govnih.govresearchgate.net |
| Indolizine 2e | 7-methylindolizine derivative | Active (value not specified) | Active (value not specified) | nih.govnih.govresearchgate.net |
| Compound 5h | Phenyl at pos-2, 4-fluorobenzoyl at pos-3 | 5 | 16 | qu.edu.qa |
Anticancer Activity Research (In Vitro Cellular Models)
The potential of this compound derivatives as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines. researcher.liferesearchgate.net These studies aim to identify compounds that can effectively kill cancer cells or inhibit their proliferation.
Cytotoxicity in Cancer Cell Lines
A study investigating a series of 2-phenylindolizine acetamide derivatives highlighted their potential as anticancer and antibacterial drugs. researcher.life In this research, derivatives built upon a 6-methyl-7-nitro-2-phenylindolizine scaffold were synthesized and evaluated. Two specific derivatives demonstrated notable cytotoxic activity against human cancer cell lines.
Emerging research also points to the anticancer potential of 5-methyl-2-phenylindolizine (B188052), identifying it as a promising lead compound for developing new cancer therapies. Studies have shown that derivatives of this compound display cytotoxicity against various cancer cell lines. For instance, 5-methyl-2-phenylindolizine was noted for its effectiveness against prostate cancer cell lines, suggesting it could be a foundational compound for new anticancer treatments.
| Compound Class | Cell Line | Activity |
|---|---|---|
| 2-Phenylindolizine Acetamide Derivatives | Prostate Cancer Cells | Noted for low effective minimum concentration (E-min) values. |
| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231 (Breast Cancer) | IC₅₀ values below 100 nM. nih.gov |
| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MCF-7 (Breast Cancer) | IC₅₀ values below 100 nM. nih.gov |
Effects on Cellular Processes in In Vitro Models
While cytotoxicity data confirms the potential of indolizine derivatives, understanding their mechanism of action at the cellular level is crucial. Research on structurally related [(2-phenylindol-3-yl)methylene]propanedinitriles has shown they can inhibit the growth of breast cancer cells (MDA-MB 231 and MCF-7) by arresting the cell cycle in the G2/M phase. nih.gov This cell cycle arrest was also accompanied by apoptosis, or programmed cell death, which was demonstrated by the activation of caspases 3 and 9. nih.gov
Other Bioactivity Explorations (In Vitro)
Beyond cancer research, derivatives of this compound have been investigated for other valuable biological activities, including larvicidal and antioxidant effects. researchgate.netmdpi.com
Larvicidal Activity Studies
The control of insect vectors is critical for managing diseases like malaria. malariaworld.orgtandfonline.com Indolizine derivatives have been identified as having potential larvicidal properties, particularly against Anopheles arabiensis, a major malaria vector. mdpi.commalariaworld.orgresearchgate.net
A study on a series of 7-(trifluoromethyl)indolizine derivatives found that exposure led to moderate to high mortality rates in Anopheles arabiensis larvae. malariaworld.org The research highlighted that substitutions on the benzoyl group were key to this activity; specifically, the presence of halogens or other electron-withdrawing groups at the para position enhanced the larvicidal effects. malariaworld.org Similarly, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues also showed significant larval mortality rates against the same mosquito species. tandfonline.com
| Compound Series | Specific Compound | Larval Mortality Rate (Anopheles arabiensis) |
|---|---|---|
| 7-(Trifluoromethyl)indolizine derivatives malariaworld.org | 4b | 94.4% |
| 4a | 93.3% | |
| 4m | 85.6% | |
| 4g | 80.0% | |
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues tandfonline.com | 4d | 81% |
| 4e | 76% | |
| 4c | 73% | |
| 4f | 71% |
Antioxidant Properties
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Indolizine derivatives have demonstrated potential in this area. researchgate.net Indolizine ester compounds, for instance, have been shown to strongly inhibit lipid peroxidation in vitro, likely through an electron donation mechanism. researchgate.net
Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polyphenol compounds from the red seaweed Gracilaria edulis identified the presence of 5-Methyl-2-phenylindolizine. nih.gov This suggests a natural origin for this core structure and associates it with the known antioxidant activities of seaweed extracts. nih.gov
Applications in Advanced Materials Research
The unique photophysical properties of the indolizine core have opened up avenues for its use in materials science, particularly in optoelectronics. acs.orgresearchgate.netresearchgate.net Indolizine derivatives are being explored for their applications as dyes, fluorescent sensors, and components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSCs). researchgate.netresearchgate.net
A recent study detailed a compact indolizine-based system that exhibits aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated or solid state. acs.org By modifying carbonyl functional groups on the structure, researchers could tune the solid-state emission across a wide spectrum, from cyan to deep red. acs.org This tunability makes these indolizine-based AIE luminogens promising for creating white-light emitting devices (WLEDs). acs.org Another study reported the synthesis of a rhodindolizine dye, derived from 1-methyl-2-phenylindolizine (B15069248), that absorbs and emits light in the near-infrared II (NIR II) region, which is highly desirable for applications like biological imaging. scispace.com The development of these materials highlights the versatility of the indolizine scaffold beyond biological applications. rsc.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Functionalization
The future of 7-Methyl-2-phenylindolizine synthesis lies in the development of more efficient, versatile, and selective functionalization strategies. While traditional methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions have been foundational, emerging methodologies are enabling more complex molecular architectures. worktribe.comusp.br
One promising area is the advancement of one-pot multicomponent reactions (MCRs) . Microwave-assisted MCRs have already proven effective for synthesizing derivatives like methyl 3-(substituted benzoyl)-7-methyl-2-phenylindolizine-1-carboxylates. nih.govmdpi.com Future research will likely focus on expanding the scope of MCRs to incorporate a wider variety of building blocks, allowing for the rapid generation of diverse chemical libraries with minimal purification steps.
Late-stage functionalization (LSF) via C-H activation is another critical frontier. worktribe.com This approach allows for the direct modification of the pre-formed indolizine (B1195054) core, which is highly desirable for creating analogues without needing to re-synthesize the entire molecule from scratch. worktribe.com Palladium-catalyzed C-H activation has been used for selective C-3 substitution, and direct lithiation can achieve C-5 functionalization. worktribe.com Future work will likely explore other metal catalysts (such as iridium) and metal-free conditions to improve regioselectivity and functional group tolerance, enabling precise modifications at various positions on both the pyridine (B92270) and pyrrole (B145914) rings of the indolizine scaffold. usp.bracs.org
Furthermore, novel cycloaddition strategies and cascade reactions are being developed. For instance, a metal-free cascade involving a Michael addition, intramolecular SN2 reaction, and aromatization has been reported for constructing functionalized indolizines. acs.org Similarly, Friedel-Crafts-type reactions promoted by agents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are being used for C3-hydroxyalkylation, expanding the toolkit for introducing new functionalities. nih.gov
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants, accelerated by microwave irradiation. | Rapid library generation, high yields, reduced reaction times, operational simplicity. | mdpi.comijettjournal.org |
| Late-Stage C-H Activation/Metalation | Direct functionalization of the indolizine core by activating C-H bonds, often using transition metal catalysts. | Access to novel analogues from existing scaffolds, improved atom economy, regioselective functionalization. | worktribe.comusp.br |
| Metal-Free Cascade Reactions | A sequence of intramolecular reactions (e.g., Michael/S~N~2/Aromatization) to build the indolizine ring without metal catalysts. | Avoids toxic/expensive metals, milder reaction conditions, unique structural outcomes. | acs.org |
| HFIP-Promoted Friedel-Crafts Reactions | Hydroxyalkylation at the C3 position of the indolizine ring using (hetero)arylglyoxals. | High yields, good functional group tolerance, introduces valuable α-hydroxyketone moieties. | nih.gov |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics, mechanisms, and intermediate formation is essential. Advanced spectroscopic techniques, applied in-situ, are becoming indispensable tools for real-time reaction monitoring. researchgate.net
Process Analytical Technology (PAT) , utilizing methods like in situ Fourier-transform infrared spectroscopy (FTIR), known as ReactIR, and Raman spectroscopy, allows for the continuous tracking of reactant consumption and product formation. researchgate.netmdpi.com For the synthesis of this compound derivatives, ReactIR could monitor changes in the intensity of characteristic carbonyl (C=O) stretching frequencies from reactants like phenacyl bromides or propiolates, providing real-time data on reaction progress and endpoint. nih.govresearchgate.net
On-flow Nuclear Magnetic Resonance (NMR) spectroscopy (ReactNMR) offers even greater detail, providing structural information on transient intermediates that may be undetectable by offline methods like TLC or HPLC. researchgate.net For complex cascade reactions leading to the indolizine core, ReactNMR could help elucidate the reaction mechanism by identifying key intermediates, which is crucial for optimizing conditions to maximize yield and minimize byproducts. researchgate.net The combination of these techniques provides a comprehensive picture of the reaction dynamics, accelerating process development and ensuring reproducibility. researchgate.net
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry is playing an increasingly predictive role in the study of this compound. In silico methods are being used to forecast biological activity, understand drug-target interactions, and predict pharmacokinetic properties, thereby guiding synthetic efforts toward molecules with higher potential for success.
Molecular docking and modeling are routinely used to predict the binding affinity and orientation of indolizine derivatives within the active sites of biological targets. For example, studies on this compound analogues have used programs like Accelry's Discovery Studio and Autodock to model interactions with the COX-2 enzyme and Topoisomerase-IV. nih.govresearchgate.netresearchgate.net These models help rationalize structure-activity relationships (SAR) and guide the design of new derivatives with improved potency. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity predictions are now an integral part of the early drug discovery process. Web-based tools like SwissADME and pkCSM are employed to calculate properties such as lipophilicity (cLogP), water solubility, and potential for metabolism or toxicity. researchgate.netmalariaworld.org This allows chemists to flag and filter out compounds with poor drug-like properties before committing to their synthesis.
Furthermore, techniques like Hirshfeld surface analysis are being used to understand and predict the intermolecular interactions that govern crystal packing, which is fundamental to the solid-state properties of a compound. nih.gov
| Computational Method | Application | Example Software/Server | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes, receptors). | Autodock, Discovery Studio (with CHARMm force fields). | nih.govresearchgate.net |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles of new chemical entities. | SwissADME, pkCSM. | researchgate.netmalariaworld.org |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions and crystal packing. | CrystalExplorer. | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action (In Vitro)
Research into the biological activities of this compound derivatives has primarily focused on their anti-inflammatory and antimicrobial potential. However, the privileged nature of the indolizine scaffold suggests it may interact with a much broader range of biological targets. mdpi.comresearchgate.net
The cyclooxygenase-2 (COX-2) enzyme is a well-established target for the anti-inflammatory effects of this compound class, with some derivatives showing inhibitory activity (IC50) comparable to marketed drugs like indomethacin (B1671933). nih.govmdpi.com Future research will aim to improve selectivity for COX-2 over COX-1 to minimize side effects and to explore synergistic effects with other anti-inflammatory pathways. researchgate.net
In the realm of infectious diseases, derivatives have shown promising in vitro activity against Mycobacterium tuberculosis and a range of pathogenic bacteria, including S. aureus and P. aeruginosa. mdpi.comresearchgate.netnih.gov For the latter, Topoisomerase-IV has been identified as a potential molecular target. researchgate.net Further studies will focus on validating these targets, elucidating the precise mechanism of action (e.g., bactericidal vs. bacteriostatic), and evaluating efficacy against drug-resistant strains.
Emerging research also points to other potential targets. The general indolizine scaffold has been reported to interact with phospholipase A2, histamine (B1213489) receptors, and calcium channels . mdpi.comresearchgate.net Furthermore, in vitro screening has revealed anticancer activity for some 2-phenylindolizine (B189232) acetamides against colon (Colo-205) and breast (MDA-MB-231) cancer cell lines. researchgate.net A key future direction will be to systematically screen this compound libraries against diverse panels of kinases, G-protein coupled receptors, and other targets to uncover novel therapeutic applications.
Sustainable Chemistry Approaches in Indolizine Research
The principles of "green chemistry" are increasingly influencing the synthesis of heterocyclic compounds, including this compound. ijettjournal.org The goal is to develop processes that are more efficient, produce less waste, and use less hazardous materials.
Microwave-assisted synthesis is a prime example of a green technique that has been successfully applied to indolizine synthesis. mdpi.comijettjournal.org It dramatically reduces reaction times from hours to minutes and often increases yields compared to conventional heating methods. ijettjournal.org This not only saves energy but also minimizes the formation of thermal decomposition byproducts. ijettjournal.org
The move towards metal-free catalysis is another important sustainable approach. acs.org While many powerful synthetic transformations rely on precious or toxic metals like palladium, developing metal-free alternatives (e.g., organocatalysis or cascade reactions that proceed without a catalyst) reduces both the cost and the environmental impact of the synthesis. acs.org
Future research will also focus on the use of greener solvents . This includes using water as a reaction medium where possible, or employing solvent-free reaction conditions. researchgate.net The combination of these approaches—such as a one-pot, microwave-assisted, metal-free reaction in a benign solvent—represents the ultimate goal for the sustainable production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 7-Methyl-2-phenylindolizine, and how can reaction efficiency be validated?
- Methodological Answer : The compound is synthesized via microwave-assisted multicomponent reactions (MCRs), which enhance yield and reduce reaction time. Key steps include optimizing microwave power (e.g., 150–200 W), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants (e.g., 1:1:1 for aldehyde, acetylene, and amine precursors). Post-synthesis, validate efficiency using thin-layer chromatography (TLC) and calculate yields gravimetrically. Reproducibility requires detailed documentation of temperature, pressure, and catalyst loading (if applicable) .
- Data Reference : Table 1 in provides physicochemical data (e.g., melting points, solubility) for quality validation.
Q. How can researchers address spectral complexity in NMR characterization of this compound?
- Methodological Answer : Use high-resolution and NMR to resolve overlapping peaks. For example, the methyl group at position 7 typically resonates at δ 2.1–2.3 ppm (), while phenyl protons appear as multiplet signals at δ 7.2–7.5 ppm. Assign signals via 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. Cross-validate with LC-MS for molecular ion peaks (e.g., [M+H]) and elemental analysis for C/H/N ratios (±0.4% tolerance) .
Q. What are the standard purity assessment criteria for novel this compound derivatives?
- Methodological Answer : Purity is validated via HPLC (≥95% peak area) with a C18 column and UV detection (λ = 254 nm). For crystalline derivatives, X-ray diffraction (XRD) confirms structural homogeneity. For amorphous samples, use differential scanning calorimetry (DSC) to detect melting point consistency and thermal decomposition patterns .
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular studies). Validate docking poses using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with experimental IC values to refine force field parameters and improve predictive accuracy .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell lines). For example, anti-tubercular activity may vary due to differences in bacterial strain (H37Rv vs. clinical isolates) or culture media. Replicate conflicting experiments under controlled conditions, and apply statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. What strategies optimize the scalability of this compound synthesis without compromising yield?
- Methodological Answer : Transition from microwave-assisted synthesis to flow chemistry for continuous production. Optimize parameters such as residence time (30–60 s) and reactor temperature (80–100°C). Use inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation. Validate scalability via kilogram-scale batches and compare yields/purity to small-scale reactions .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound analogs?
- Methodological Answer : Systematically modify substituents at positions 2 (phenyl) and 7 (methyl) to assess electronic and steric effects. For example, replace the phenyl group with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity. Use QSAR models incorporating Hammett constants (σ) and partition coefficients (logP) to predict bioactivity trends. Validate predictions via in vitro assays .
Data Presentation Guidelines
- Tables : Include processed data critical to the research question (e.g., IC, yields) in the main text. Raw data (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with hyperlinks .
- Figures : Avoid overcrowding synthetic schemes; limit to 2–3 key reaction pathways. Use color-coded mechanisms to highlight electron transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
